3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-26-10-12-27(13-11-26)15-20-21(28)9-8-18-16(2)23(25(29)32-24(18)20)19-7-6-17(30-3)14-22(19)31-4/h6-9,14,28H,5,10-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJFJHHQGQGIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=C(C=C(C=C4)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the 2,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2,4-dimethoxybenzene and a suitable electrophile.
Attachment of the piperazinyl moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine derivative is reacted with a suitable leaving group on the chromen-2-one core.
Final modifications: Hydroxylation and methylation steps can be performed to introduce the hydroxy and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group at position 7 and the electron-rich aromatic system make the compound susceptible to oxidation.
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, hydrogen peroxide (H₂O₂), or enzymatic systems.
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Products :
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Oxidation of the 7-hydroxy group yields quinone-like structures (e.g., 7-oxo derivatives).
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Side-chain oxidation of the 4-ethylpiperazine group may produce N-oxide derivatives.
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Table 1: Oxidation Reactions
| Reagent | Conditions | Major Product(s) | Reference |
|---|---|---|---|
| KMnO₄ (1:1 H₂O:AcOH) | 50°C, 4 hrs | 7-Oxo-4-methylchromen-2-one derivative | |
| H₂O₂ (30%) | RT, 12 hrs | N-Oxide of 4-ethylpiperazine moiety |
Reduction Reactions
The chromen-2-one core can undergo reduction under specific conditions:
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Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether.
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Products :
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Reduction of the lactone ring to dihydrocoumarin derivatives.
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Partial reduction of the 2,4-dimethoxyphenyl group is unlikely under mild conditions.
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Table 2: Reduction Reactions
| Reagent | Conditions | Major Product(s) | Reference |
|---|---|---|---|
| NaBH₄ | MeOH, 70°C, 2 hrs | Dihydrochromen-2-one derivative | |
| LiAlH₄ | Dry ether, 0°C, 1 hr | Ring-opened diol intermediate |
a) Nucleophilic Substitution at the Piperazine Moiety
The 4-ethylpiperazinylmethyl group undergoes alkylation or acylation:
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Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ or acyl chlorides in DCM.
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Products :
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N-alkylated or N-acylated piperazine derivatives.
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Table 3: Substitution at Piperazine
| Reagent | Conditions | Major Product(s) | Reference |
|---|---|---|---|
| CH₃I | THF, K₂CO₃, 60°C, 6 hrs | N-Methyl-4-ethylpiperazine derivative | |
| AcCl | DCM, NEt₃, RT, 12 hrs | N-Acetylpiperazine derivative |
b) Electrophilic Aromatic Substitution
The 2,4-dimethoxyphenyl group directs electrophiles to the para position relative to the methoxy groups:
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Reagents/Conditions : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃).
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Products :
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Nitro or halogenated derivatives at the phenyl ring.
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Esterification and Etherification
The 7-hydroxy group participates in ester/ether formation:
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Reagents/Conditions : Acetic anhydride (esterification) or alkyl halides (etherification) in pyridine.
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Products :
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7-Acetoxy or 7-alkoxy derivatives.
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Table 4: Modifications at the 7-Hydroxy Group
| Reagent | Conditions | Major Product(s) | Reference |
|---|---|---|---|
| (CH₃CO)₂O | Pyridine, RT, 24 hrs | 7-Acetoxy derivative | |
| CH₃CH₂Br | K₂CO₃, DMF, 80°C, 8 hrs | 7-Ethoxy derivative |
Complexation with Metal Ions
The piperazine nitrogen and carbonyl oxygen act as coordination sites:
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Reagents/Conditions : Transition metal salts (e.g., CuCl₂, FeCl₃) in ethanol.
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Products :
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Stable metal complexes with potential catalytic or bioactive properties.
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Mechanistic Insights
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Oxidation : Proceeds via radical intermediates or electron transfer pathways, depending on the oxidant .
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Substitution at Piperazine : Follows an SN2 mechanism in polar aprotic solvents .
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Esterification : Acid-catalyzed nucleophilic acyl substitution .
Comparative Reactivity
| Reaction Type | Reactivity Ranking (High → Low) | Rationale |
|---|---|---|
| Oxidation | 7-OH > Piperazine > Chromenone | Electron-rich phenolic OH most labile |
| Substitution | Piperazine > 2,4-Dimethoxyphenyl | Piperazine’s nucleophilic N atoms |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for several applications:
- Anticancer Activity : Several studies have highlighted the potential of flavonoid derivatives in cancer therapy. The presence of the dimethoxyphenyl group may enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives with similar structures have been shown to possess cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. Research suggests that flavonoids can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
- Neuroprotective Properties : Flavonoids are known for their neuroprotective effects, and this compound may offer similar benefits. Studies indicate that compounds with piperazine substitutions can cross the blood-brain barrier, potentially providing therapeutic effects in neurodegenerative diseases .
Pharmacological Applications
The diverse biological activities of this compound suggest potential applications in various therapeutic areas:
- Cancer Treatment : Its anticancer properties could be explored in drug development for targeted therapies against specific types of tumors.
- Neurological Disorders : Given its neuroprotective potential, it may be developed into a treatment for conditions such as Alzheimer's disease or Parkinson's disease.
- Inflammatory Diseases : Its anti-inflammatory effects could be harnessed for treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of chromenone exhibited significant cytotoxicity against breast cancer cells, suggesting that the structural modifications present in 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one could enhance similar effects .
- Neuroprotection Research : Research focusing on flavonoid compounds has shown promising results in protecting neuronal cells from oxidative stress-induced damage. This aligns with findings that suggest this compound could serve as a neuroprotective agent .
- Inflammation Inhibition : A study investigating the anti-inflammatory properties of flavonoids indicated that compounds with similar structures effectively reduced inflammation markers in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the piperazinyl moiety can interact with receptors or enzymes. These interactions can modulate various biological processes, leading to the observed effects.
Comparison with Similar Compounds
Variations in the Aromatic Ring (Position 3)
The phenyl group at position 3 significantly impacts electronic properties and target interactions. Key analogs include:
- The 3,4-dimethoxyphenyl variant () demonstrates how methoxy positional isomerism affects steric and electronic interactions, which may influence solubility and target selectivity .
Modifications in the Piperazine Substituent (Position 8)
The piperazinylmethyl group at position 8 modulates hydrophilicity and steric effects. Notable examples:
- Key Findings: The 4-methylpiperazine analog () was studied using DFT calculations, revealing stable electronic configurations suitable for enzyme interactions . Hydroxyethyl substitution () improves aqueous solubility, which may enhance bioavailability compared to the target compound’s ethyl group .
Other Substituent Variations
Additional structural differences include modifications at positions 2 and 4:
Biological Activity
The compound 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one , a derivative of coumarin, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 383.484 g/mol . The compound features a coumarin backbone modified with a 2,4-dimethoxyphenyl group and a 4-ethylpiperazin-1-yl substituent, which may enhance its biological activity by improving solubility and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.484 g/mol |
| Density | 1.154 g/cm³ |
| Boiling Point | 567.1 ºC |
| Flash Point | 296.8 ºC |
Synthesis
The synthesis of this compound typically involves the reaction of various piperazine derivatives with substituted coumarins. One approach includes the nucleophilic addition of 4-ethylpiperazine to an appropriate coumarin precursor under controlled conditions, followed by purification techniques such as recrystallization or chromatography to isolate the desired product.
Antimicrobial Activity
Research indicates that derivatives of coumarin, including the target compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed high activity against Staphylococcus pneumoniae and moderate activity against other bacterial strains such as Pseudomonas aeruginosa and Bacillus subtilis . This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
Several studies have reported that coumarin derivatives possess anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent antiproliferative effects . The incorporation of the piperazine moiety is believed to enhance these effects by improving cellular uptake and interaction with target proteins involved in cancer progression.
Neuroprotective Effects
The neuroprotective potential of coumarin derivatives has been explored in various studies. The target compound's structure suggests it may interact with neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases . Compounds with similar structures have been shown to exhibit anti-inflammatory effects in neuronal models, indicating a possible mechanism for neuroprotection.
Case Studies
- Antimicrobial Efficacy Study
- Anticancer Activity Assessment
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Neuroprotective Studies
- Research focusing on neuroinflammation models showed that compounds similar to the target structure reduced inflammatory markers and protected neuronal cells from oxidative stress-induced damage . This positions the compound as a candidate for further exploration in neurodegenerative disease therapies.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Conditions | Yield Improvement Strategy |
|---|---|---|
| Mannich Reaction | Ethanol, 40°C, 12h | Optimize amine:aldehyde ratio |
| Cyclization | H2SO4 catalyst, 80°C | Use solid acid catalysts |
| Purification | Recrystallization (acetone/water) | Gradient cooling for crystal growth |
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
A multi-technique approach ensures accuracy:
- X-ray Crystallography : Resolve 3D structure using SHELXL (for refinement) and SHELXS (for phase solution) . For example, similar chromenones were characterized with R-factors < 0.05 .
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy and piperazinyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 433.4 g/mol as in PubChem data) .
Advanced: How should researchers address contradictions in crystallization data?
Methodological Answer:
Contradictions may arise from polymorphism or refinement errors:
- Data Validation : Cross-check with multiple techniques (e.g., NMR vs. X-ray) to confirm substituent orientation .
- Software Tools : Use SHELXL’s TWIN and BASF commands to model twinning or disorder .
- Statistical Analysis : Apply empirical contradiction frameworks (e.g., falsification checks for reliability) .
Q. Example Workflow :
Collect high-resolution diffraction data (e.g., synchrotron sources).
Refine using SHELXL with iterative parameter adjustments .
Compare with computational models (e.g., Gaussian 09 for charge distribution) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
SAR studies require systematic modifications:
- Core Modifications : Introduce substituents at positions 3, 7, or 8 (e.g., replace methoxy with nitro groups) .
- Biological Assays : Screen analogues for antimicrobial/anticancer activity using standardized protocols (e.g., MIC assays) .
- Computational Modeling : Perform docking studies with Gaussian or AutoDock to predict binding affinities .
Q. Table 2: SAR Design Example
| Modification Site | Functional Group | Biological Activity Tested | Key Finding |
|---|---|---|---|
| Position 8 | Piperazinyl | Anticancer (IC50) | Enhanced cytotoxicity |
| Position 3 | Thiazole | Antimicrobial (MIC) | Broad-spectrum inhibition |
Advanced: How can variability in biological assay results be mitigated?
Methodological Answer:
Address variability through rigorous experimental design:
- Triangulation : Combine qualitative (e.g., cell imaging) and quantitative (e.g., ELISA) data .
- Control Standardization : Use positive/negative controls in each assay batch (e.g., doxorubicin for cytotoxicity) .
- Statistical Power : Calculate sample sizes a priori using tools like G*Power to ensure reproducibility .
Advanced: What computational methods predict pharmacokinetic properties?
Methodological Answer:
Leverage in silico tools for ADME profiling:
- Solubility : Use ChemAxon or SwissADME to estimate logP and aqueous solubility .
- Metabolism : Simulate cytochrome P450 interactions with Schrödinger’s QikProp .
- Toxicity : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity .
Advanced: How to resolve low solubility in pharmacological studies?
Methodological Answer:
Formulation strategies include:
- Salt Formation : React with HCl or sodium acetate to improve bioavailability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release .
- Co-solvency : Test DMSO/PEG mixtures for in vitro assays (≤1% concentration to avoid cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
